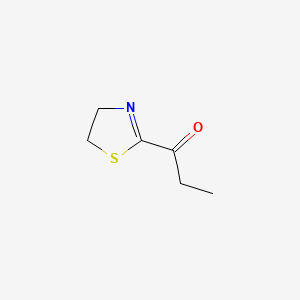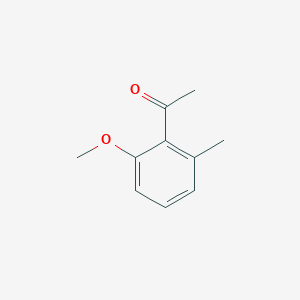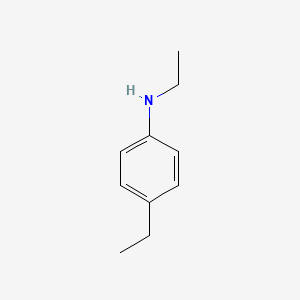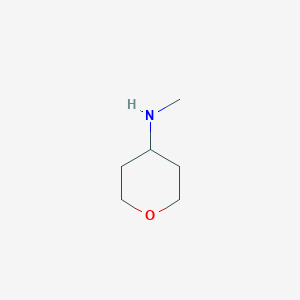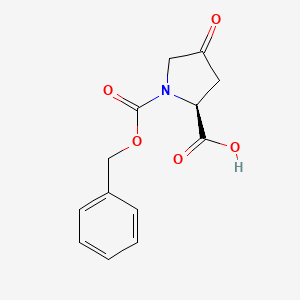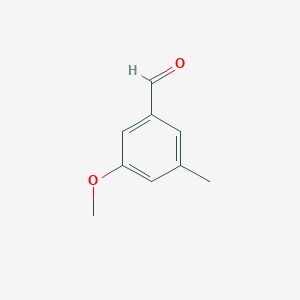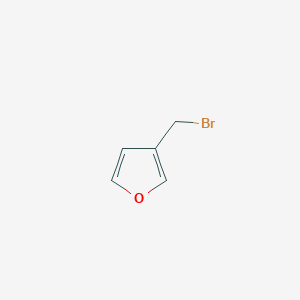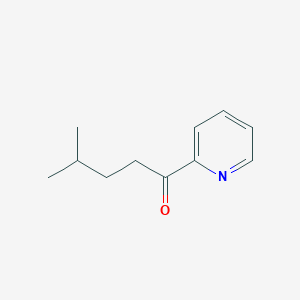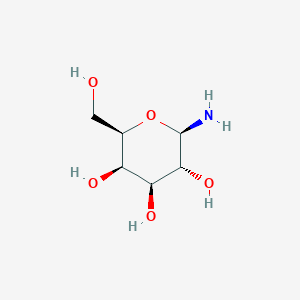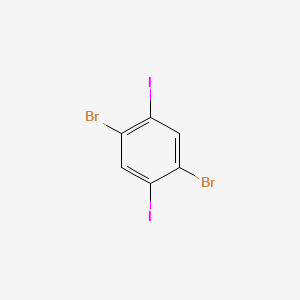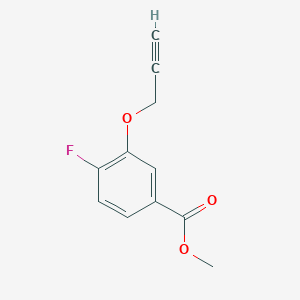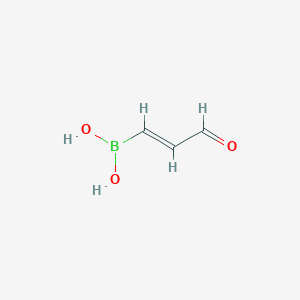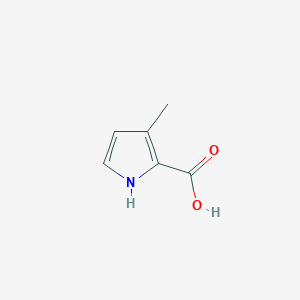
1H-ピロール-2-カルボン酸 3-メチル
概要
説明
“3-methyl-1H-pyrrole-2-carboxylic Acid” is a chemical compound with the molecular formula C6H7NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
The synthesis of pyrrole derivatives has been extensively studied. For instance, the Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles . This method involves the condensation of primary amines with 1,4-diketones. Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “3-methyl-1H-pyrrole-2-carboxylic Acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxylic acid group attached to the second carbon atom in the ring . The third carbon atom in the ring is substituted with a methyl group .Chemical Reactions Analysis
Pyrrole and its derivatives are involved in a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .科学的研究の応用
セルロースおよびキチン系原料からのピロール-2-カルボン酸の合成
研究によると、ピロール-2-カルボン酸(PCA)は、セルロースおよびキチン系原料から合成できることが示されている . D-グルコサミンとピルビン酸の反応は、PCAを製造するために最も興味深いことがわかった . 最適化された合成条件により、PCAが50%の収率で得られた .
アミノ酸プロリンの脱水素化
ピロール-2-カルボン酸は、アミノ酸プロリンの脱水素化によって自然界に存在する . このプロセスは、多くの生物活性化合物の生合成において重要な役割を果たしている .
ピロールのカルボキシル化
ピロール-2-カルボン酸は、ピロールのカルボキシル化によっても製造できる . この方法は、この化合物に対する代替経路を提供し、その潜在的な用途を拡大している .
コレシストキニン拮抗薬の合成
ピロール-2-カルボン酸は、コレシストキニン拮抗薬の合成に使用されている . これらは、いくつかの消化器疾患の治療に使用される薬剤である .
アゼピネジオンの生成
アゼピネジオンは、有機化合物のクラスであり、ピロール-2-カルボン酸を使用して生成できる . これらの化合物は、医薬品や材料科学など、さまざまな分野で潜在的な用途がある .
治療的用途
ピロール部分構造は、殺菌剤、抗生物質、抗炎症薬、コレステロール低下薬、抗腫瘍剤など、治療的に活性な化合物にさまざまな用途がある .
生物活性海洋天然物の合成
ピロール-2-カルボン酸は、生物活性海洋天然物など、多くの高価値製品の重要なプラットフォーム中間体およびビルディングブロックである .
将来の方向性
The future directions in the study of “3-methyl-1H-pyrrole-2-carboxylic Acid” and other pyrrole derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the wide range of natural sources and biological functions of pyrrole derivatives, they could be of interest in the development of new pharmaceuticals and other chemical products .
作用機序
Target of Action
It is known that indole derivatives, which are structurally similar to pyrrole compounds, have been found to interact with multiple receptors and play a significant role in cell biology .
Mode of Action
It is known that pyrrole compounds can undergo various chemical reactions, including 1,3-dipolar cycloaddition followed by loss of carbon dioxide by a retro-diels–alder process .
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrole compounds, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives, which are structurally similar to pyrrole compounds, have been found to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the stability of similar compounds can be affected by factors such as temperature, ph, and the presence of other chemicals .
生化学分析
Biochemical Properties
3-methyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives and other heterocyclic compounds. It interacts with enzymes such as pyrrole-2-carboxylate decarboxylase, which catalyzes the decarboxylation of pyrrole-2-carboxylate to produce pyrrole . This interaction is crucial for the biosynthesis of natural products and secondary metabolites. Additionally, 3-methyl-1H-pyrrole-2-carboxylic acid can form complexes with proteins, influencing their structure and function.
Cellular Effects
3-methyl-1H-pyrrole-2-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can impact cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 3-methyl-1H-pyrrole-2-carboxylic acid can alter metabolic fluxes by interacting with key metabolic enzymes, thereby affecting cellular energy production and biosynthesis pathways .
Molecular Mechanism
The molecular mechanism of 3-methyl-1H-pyrrole-2-carboxylic acid involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it can inhibit the activity of certain decarboxylases, leading to the accumulation of pyrrole-2-carboxylate. Additionally, 3-methyl-1H-pyrrole-2-carboxylic acid can induce changes in gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-1H-pyrrole-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-methyl-1H-pyrrole-2-carboxylic acid is relatively stable under standard storage conditions but can degrade in the presence of strong oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of 3-methyl-1H-pyrrole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular metabolism and gene expression. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .
Metabolic Pathways
3-methyl-1H-pyrrole-2-carboxylic acid is involved in several metabolic pathways. It can be synthesized from pyrrole through carboxylation reactions and can be further metabolized by enzymes such as pyrrole-2-carboxylate decarboxylase . The compound can also influence metabolic fluxes by interacting with key enzymes in biosynthetic pathways, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 3-methyl-1H-pyrrole-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The compound’s distribution can affect its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 3-methyl-1H-pyrrole-2-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of 3-methyl-1H-pyrrole-2-carboxylic acid can determine its interactions with other biomolecules and its overall biological effects .
特性
IUPAC Name |
3-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-3-7-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVHOQIKHMTVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427988 | |
| Record name | 3-methyl-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90724-57-5 | |
| Record name | 3-methyl-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 3D structure of cyclohexadepsipeptides containing 3-Methyl-1H-Pyrrole-2-Carboxylic Acid?
A: The provided research highlights the discovery and structural elucidation of two novel cyclohexadepsipeptides, isaridin A and isaridin B, isolated from the fungus Isaria []. Isaridin B incorporates (2S,3S)-2,3,4,5-tetrahydro-3-methyl-1H-pyrrole-2-carboxylic acid, also known as β-methyl-(S)-proline, at residue 3 within its cyclic structure []. X-ray diffraction analysis revealed that the solid-state conformations of both isaridin A and B are stabilized by two cis peptide bonds, one of which involves the β-methyl-(S)-proline residue in isaridin B []. This structural feature contributes to the overall conformation and potentially influences the biological activity of these cyclohexadepsipeptides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

